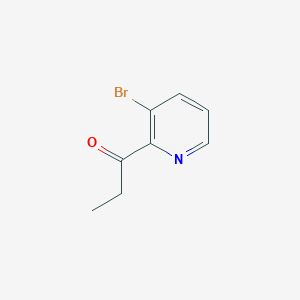
6-ethynyl-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
6-EBD has been widely used in scientific research, particularly in the field of organic synthesis. It has been used as a starting material in the synthesis of a variety of compounds, including certain pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of heterocyclic compounds, such as quinolines, indoles, and pyridines. In addition, 6-EBD has been used in the synthesis of biologically active compounds, such as antibiotics, hormones, and anti-cancer agents.
Mecanismo De Acción
Target of Action
It’s known that the chiral motif of 2,3-dihydro-1,4 benzodioxane, which is present in this compound, is widely used in various biologically active natural products and therapeutic agents with crucial biological activity .
Mode of Action
It’s known that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity .
Biochemical Pathways
Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Result of Action
Some compounds containing the 2,3-dihydro-1,4 benzodioxane motif have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-EBD in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be used in a wide variety of reactions. However, there are some limitations to its use. It is a highly reactive compound and can react with other molecules and reagents, leading to the formation of unwanted byproducts. Furthermore, it can be difficult to purify and isolate the desired product in laboratory experiments.
Direcciones Futuras
There are many potential future directions for 6-EBD research. One possible direction is the development of new synthetic routes for its synthesis. Another possible direction is the study of its biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the fields of medicine, agriculture, and materials science. Finally, further research could be conducted to improve the efficiency and yield of laboratory experiments involving 6-EBD.
Métodos De Síntesis
The synthesis of 6-EBD can be achieved through several routes. One of the most commonly used methods is the Perkin reaction, which involves the reaction of an aryl halide with an ethynyl group in the presence of a base. The reaction yields the desired product in good yields. Another method is the Ritter reaction, which involves the reaction of an aryl amine with an ethynyl group in the presence of a base. The Ritter reaction is also known to produce good yields of 6-EBD.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6-ethynyl-2,3-dihydro-1,4-benzodioxine can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxine", "acetylene", "sodium amide", "diethyl ether", "chloroform", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "The first step involves the deprotonation of 2,3-dihydro-1,4-benzodioxine using sodium amide in diethyl ether to form the corresponding sodium salt.", "The sodium salt is then reacted with acetylene in the presence of sulfuric acid to form 6-ethynyl-2,3-dihydro-1,4-benzodioxine.", "The crude product is then purified by extraction with chloroform, followed by washing with sodium bicarbonate and water.", "The final product is obtained by evaporation of the solvent and recrystallization from a suitable solvent." ] } | |
Número CAS |
1057670-26-4 |
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



